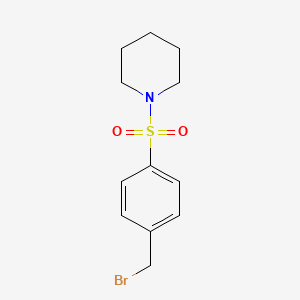
1-(4-(Bromomethyl)phenylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Bromomethyl)phenylsulfonyl)piperidine is an organic compound that features a piperidine ring substituted with a bromomethyl group and a phenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine typically involves the reaction of piperidine with 4-(bromomethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling brominated compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Bromomethyl)phenylsulfonyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions for these reactions are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium phosphate (K3PO4).
Major Products Formed:
- Substituted piperidines with various functional groups depending on the nucleophile used in substitution reactions.
- Biaryl compounds when used in coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-(4-(Bromomethyl)phenylsulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine depends on its application:
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonyl)piperidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)benzenesulfonyl chloride: Used as a precursor in the synthesis of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine.
Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a phenylsulfonyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
151258-21-8 |
|---|---|
Molekularformel |
C12H16BrNO2S |
Molekulargewicht |
318.23 g/mol |
IUPAC-Name |
1-[4-(bromomethyl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C12H16BrNO2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
InChI-Schlüssel |
XZNAXSXSUBNVBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















